molecular formula C16H17N3O3 B5749494 4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5749494
M. Wt: 299.32 g/mol
InChI Key: LMOUPAIMBNLRDG-UHFFFAOYSA-N
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Description

4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound with a complex structure that includes an ethoxy group attached to an aniline moiety, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE typically involves multiple steps, starting with the preparation of the ethoxyaniline derivative. This is followed by the introduction of the carbonyl group through a reaction with a suitable carbonylating agent. The final step involves the formation of the benzamide structure through a coupling reaction with a benzoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzaldehyde, while reduction of the carbonyl group may produce ethoxybenzylamine.

Scientific Research Applications

4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE
  • 4-{[(4-ACETOXYANILINO)CARBONYL]AMINO}BENZAMIDE

Comparison

Compared to its analogs, 4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE may exhibit unique properties due to the presence of the ethoxy group. This can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

4-[(4-ethoxyphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-14-9-7-13(8-10-14)19-16(21)18-12-5-3-11(4-6-12)15(17)20/h3-10H,2H2,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOUPAIMBNLRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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